4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions where precursors like piperidine derivatives undergo various processes including condensation, substitution, and cyclization. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides have been prepared for biological activity testing, indicating a methodological approach to synthesizing piperidine-related compounds that may share synthesis pathways with our compound of interest (Y. Tung, 1957).
Molecular Structure Analysis
Crystallography and X-ray diffraction techniques are commonly used to determine the molecular structures of compounds. For example, the molecular and crystal structures of certain hydroxy derivatives of hydropyridine were determined, highlighting the significance of hydrogen bonds in molecular packing within crystals (L. Kuleshova & V. Khrustalev, 2000). These methodologies can be applied to study the intricate structure of "4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride".
Chemical Reactions and Properties
The chemical behavior of piperidine derivatives is influenced by substitutions on the piperidine ring, affecting their reactivity and interaction with other chemicals. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate how modifications to the piperidine structure can yield compounds with significant biological activities (H. Sugimoto et al., 1990).
Scientific Research Applications
Medicinal Applications :
- 4-Phenyl-2-butanone is used in medicine for reducing inflammation and aiding in codeine production (Zhang, 2005).
- Piperidin-4-one derivatives synthesized using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone have shown effectiveness in solid-phase synthesis, with potential medical applications (Barco et al., 1998).
- 1,3-Diphenyl-4-(4-substituted piperidinyl)-1-butanone derivatives have been studied as potential new psychotropic agents (Sato & Uchimaru, 1981).
- Some derivatives exhibit potent neuroleptic activity with fewer side effects compared to traditional medications like haloperidol (Sato et al., 1978).
Chemical Applications :
- The compound has been used in the scalable two-step continuous flow synthesis of nabumetone and related 4-aryl-2-butanones, indicating its potential for large-scale production of pharmaceuticals and aroma compounds (Viviano et al., 2011).
Other Applications :
- Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity (Rehman et al., 2018).
- A hydrophobic 5-HT4 receptor agonist derived from this compound improved learning and memory performance in animal models (Marchetti et al., 2000).
properties
IUPAC Name |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCOVULGUXGGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433246 | |
Record name | AC 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride | |
CAS RN |
447407-36-5 | |
Record name | AC 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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